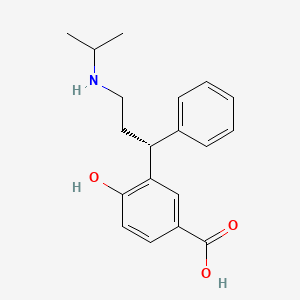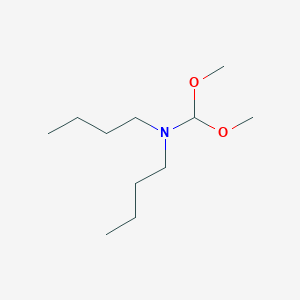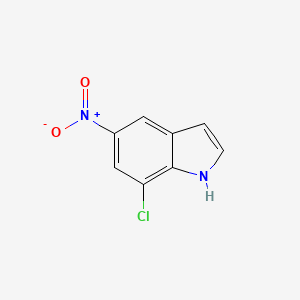
7-chloro-5-nitro-1H-indole
Vue d'ensemble
Description
“7-chloro-5-nitro-1H-indole” is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . The Leimgruber–Batcho indole synthesis is one of the methods used for the synthesis of indole derivatives .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . They are used in the treatment of cancer cells, microbes, and different types of disorders in the human body .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The nitration process for various indoles, including those similar to 7-chloro-5-nitro-1H-indole, has been explored, highlighting methods to create nitro-indoles, which are valuable in further chemical synthesis (Jones et al., 2004).
- The preparation of indoles with tertiary amine substituents, such as those derived from 7-chloro-4-nitroindole, demonstrates the diversity of chemical modifications possible with these compounds (Ainsworth & Suschitzky, 1967).
Bioactive Potential and Applications
- A study on the synthesis of indoles possessing nitrogen substituents at various positions, including the C7 position as in this compound, provides insights into their potential applications in bioactive compound development (Dai, Sun, & Guo, 2002).
- Research into the development of indole derivatives as photosystem II inhibitors, which is critical for understanding their use in herbicides, sheds light on the practical applications of such compounds in agriculture (Souza et al., 2020).
Medicinal Chemistry and Pharmacology
- The antimicrobial, anti-inflammatory, and antiproliferative activities of heterocycles derived from nitroindole carbohydrazides, including structures similar to this compound, have been extensively studied, demonstrating their potential in therapeutic applications (Narayana et al., 2009).
- Coordination chemistry of palladium(II) and platinum(II) complexes with bioactive Schiff bases derived from nitroindoles, akin to this compound, indicates their potential in developing novel biocidal agents (Sharma et al., 2009).
Structural and Material Sciences
- Crystallographic studies of indole derivatives, such as 7-nitro-1H-indole compounds, contribute to a deeper understanding of their structural properties, which is crucial for material science applications (Errossafi et al., 2015).
- Novel synthetic routes for indoles with various substituents, including those resembling this compound, offer insights into developing new materials and molecules for diverse scientific purposes (Roberts et al., 1997).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-chloro-5-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSARLPCQURDIIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572924 | |
| Record name | 7-Chloro-5-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
196205-09-1 | |
| Record name | 7-Chloro-5-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B3049086.png)

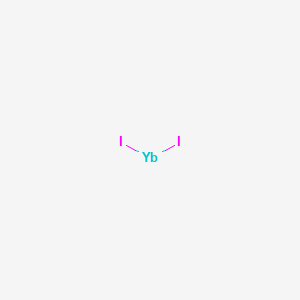
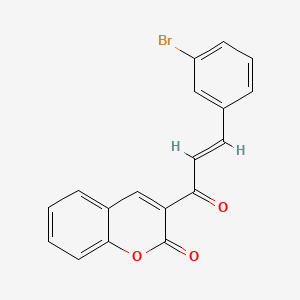
![2-[(4-Phenoxyphenyl)carbamoyl]benzoic acid](/img/structure/B3049093.png)

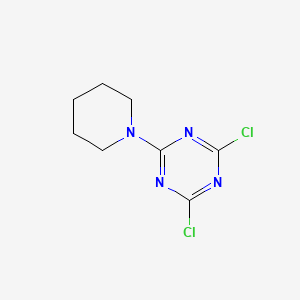
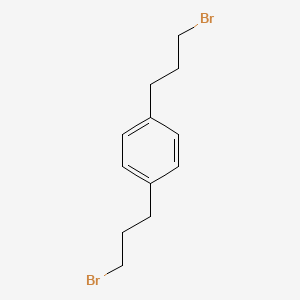


![1H-1,2,4-Triazole-3-acetic acid, 5-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B3049105.png)
